molecular formula C13H13NO B1317654 N-methyl-2-(naphthalen-2-yl)acetamide CAS No. 2086-65-9

N-methyl-2-(naphthalen-2-yl)acetamide

Cat. No. B1317654
Key on ui cas rn: 2086-65-9
M. Wt: 199.25 g/mol
InChI Key: NARDJKYNODCAIJ-UHFFFAOYSA-N
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Patent
US07026326B2

Procedure details

A mixture of naphthalen-2-yl-acetic acid ethyl ester (42.8 g, 200 mmol) and 64 mL of methylamine (40 wt % in H2O) were stirred at room temperature overnight. Then the white precipitate was filtered off and washed with water. After drying in vacuum the title compound was obtained as a white solid. MS (ES+): 226 (M+H)+.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1)C.[CH3:17][NH2:18]>>[CH3:17][NH:18][C:4](=[O:3])[CH2:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
C(C)OC(CC1=CC2=CC=CC=C2C=C1)=O
Name
Quantity
64 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the white precipitate was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuum the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CNC(CC1=CC2=CC=CC=C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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